4-(benzyloxy)-3-iodo-5-methoxy-N-methylbenzamide -

4-(benzyloxy)-3-iodo-5-methoxy-N-methylbenzamide

Catalog Number: EVT-4701686
CAS Number:
Molecular Formula: C16H16INO3
Molecular Weight: 397.21 g/mol
The product is for non-human research only. Not for therapeutic or veterinary use.

Product Introduction

Description

4-(Benzyloxy)-3-iodo-5-methoxy-N-methylbenzamide is a synthetic compound designed and utilized primarily in the field of medicinal chemistry, specifically as a precursor or building block for the synthesis of more complex molecules with potential biological activity. [, ] While it is structurally related to some bioactive molecules, its own direct biological activity and applications are not well-documented in the provided literature.

Synthesis Analysis

The synthesis of 4-(benzyloxy)-3-iodo-5-methoxy-N-methylbenzamide can be achieved through a multi-step process starting from commercially available 4-aminosalicylic acid. []

The specific reaction conditions, reagents, and yields for each step may vary depending on the chosen synthetic route. Further details on the specific synthetic strategy employed can be found in the reference cited. []

Molecular Structure Analysis
  • Iodo group at position 3: Provides a potential site for further functionalization or radiolabeling. [, , ]
Chemical Reactions Analysis

The presence of the iodo substituent in 4-(benzyloxy)-3-iodo-5-methoxy-N-methylbenzamide makes it susceptible to various chemical reactions, particularly those involving transition metal-catalyzed cross-coupling reactions. [, , ] These reactions allow for the introduction of diverse functional groups at the iodo position, expanding the structural diversity and potentially modulating the biological activity of the resulting molecules.

Applications

The primary application of 4-(benzyloxy)-3-iodo-5-methoxy-N-methylbenzamide lies in its use as a building block for the synthesis of more complex molecules. [] These molecules are often designed to target specific biological pathways or receptors relevant to various disease states. Here are some examples from the provided literature:

  • Radiosynthesis of a GlyT-2 antagonist: 4-(benzyloxy)-3-iodo-5-methoxy-N-methylbenzamide was used as a precursor in the synthesis of 3-(3-[18F]fluoropropoxy)-4-(benzyloxy)-N-((1-dimethylaminocyclopentyl) methyl)-5-methoxybenzamide ([18F]3). [] This radiolabeled analog of a potent GlyT-2 antagonist holds potential for Positron Emission Tomography (PET) imaging of the glycine transporter GlyT-2.
  • Synthesis of (S)-iodozacopride: It served as a key intermediate in the synthesis of (S)-iodozacopride, a potent and selective 5-HT3 receptor antagonist. [] This enantiomerically pure compound is valuable for studying and understanding the role of 5-HT3 receptors in various physiological and pathological processes.

4-Benzyloxy-3,5-dimethoxy-N-[(1-dimethylaminocyclopentyl) methyl]benzamide

Compound Description: This compound is a selective and potent GlyT2 antagonist with an IC50 value of 16 nM. It was used as a lead compound to develop a novel PET radioligand for in vivo assessment of the GlyT-2 transporter. []

Relevance: This compound is structurally related to 4-(benzyloxy)-3-iodo-5-methoxy-N-methylbenzamide by sharing the core structure of 4-benzyloxy-3,5-disubstituted-N-substituted benzamide. The primary difference lies in the substituents at the 3- and 5-positions on the benzamide ring and the nature of the N-substitution. In this compound, the 3-position has a methoxy group instead of iodine, and the N-substitution is a more complex (1-dimethylaminocyclopentyl) methyl group instead of a simple methyl group. []

3-(3-[18F]fluoropropoxy)-4-(benzyloxy)-N-((1-dimethylaminocyclopentyl) methyl)-5-methoxybenzamide ([18F]3)

Compound Description: This compound is a novel analog of 4-benzyloxy-3,5-dimethoxy-N-[(1-dimethylaminocyclopentyl) methyl]benzamide, synthesized for use as a potential PET radioligand for the glycine transporter GlyT-2. []

Relevance: This compound is structurally very similar to 4-(benzyloxy)-3-iodo-5-methoxy-N-methylbenzamide, with the main differences being the presence of a 3-[18F]fluoropropoxy group at the 3-position instead of iodine, and the more complex (1-dimethylaminocyclopentyl) methyl group on the nitrogen instead of a simple methyl group. []

4-Benzyloxy-3-hydroxy-5-methoxy-N-[(1-dimethylaminocyclopentyl) methyl]benzamide

Compound Description: This compound is a precursor used in the synthesis of 3-(3-[18F]fluoropropoxy)-4-(benzyloxy)-N-((1-dimethylaminocyclopentyl) methyl)-5-methoxybenzamide ([18F]3). []

Relevance: This compound is closely related to 4-(benzyloxy)-3-iodo-5-methoxy-N-methylbenzamide, sharing the same 4-benzyloxy and 5-methoxy substituents on the benzamide core. The key difference is the presence of a hydroxyl group at the 3-position instead of iodine and the (1-dimethylaminocyclopentyl) methyl group on the nitrogen instead of a simple methyl group. []

2-Iodo-N-isopropyl-5-methoxybenzamide

Compound Description: This compound is a highly reactive and environmentally benign catalyst for alcohol oxidation using Oxone® as a co-oxidant. []

Relevance: While this compound is not a direct analogue of 4-(benzyloxy)-3-iodo-5-methoxy-N-methylbenzamide, it belongs to the same class of N-substituted 2-iodobenzamides. They share the common features of an iodine substituent at the 2-position and a methoxy group at the 5-position of the benzamide ring. The main difference is the absence of the 4-benzyloxy substituent and the presence of an isopropyl group on the nitrogen instead of a methyl group in this compound. []

4-((4(cyclopentyloxy)-5-méthylbenzo[d]oxazol-6-yl)-17h-pyrrolo[2,3-d]pyrimidin-2-yl)amino)-3-methoxy-n-méthylbenzamide

Compound Description: This compound is described as a potential treatment for cancer, particularly solid tumors and hematological cancers. []

Relevance: While this compound has a more complex structure than 4-(benzyloxy)-3-iodo-5-methoxy-N-methylbenzamide, it shares the 3-methoxy-N-methylbenzamide moiety. The key difference lies in the presence of a large substituent at the 4-position of the benzamide ring, which is absent in 4-(benzyloxy)-3-iodo-5-methoxy-N-methylbenzamide. []

(S)-4-amino-5-iodo-2-methoxy-N-(1-azabicyclo[2.2.2]oct-3-yl)benzamide ((S)-iodozacopride)

Compound Description: This compound is the active enantiomer of [125I]iodozacopride, a radioligand for the 5-HT3 receptor. It exhibits high affinity for the 5-HT3 receptor with a KD of 1.10 +/- 0.07 nM. []

Relevance: This compound shares the 5-iodo-2-methoxybenzamide core structure with 4-(benzyloxy)-3-iodo-5-methoxy-N-methylbenzamide. The differences lie in the position of the iodine substituent (5-position in this compound vs 3-position in the target compound) and the N-substituent ((1-azabicyclo[2.2.2]oct-3-yl) in this compound vs methyl in the target compound). []

Deschloro-(S)-zacopride

Compound Description: This compound is a precursor used in the synthesis of (S)-[125I]iodozacopride. It can be prepared by catalytic hydrogenation of (S)-iodozacopride or by coupling (S)-3-amino-quinuclidine and 4-amino-2-methoxybenzoic acid. []

Relevance: This compound shares the 2-methoxybenzamide core structure with 4-(benzyloxy)-3-iodo-5-methoxy-N-methylbenzamide. It lacks the iodine substituent found in both (S)-iodozacopride and the target compound and has a (1-azabicyclo[2.2.2]oct-3-yl) group on the nitrogen instead of a methyl group. []

2-[(Diisopropylcarbamoyl)methoxy]-N-benzyl-4-methylbenzamide

Compound Description: This compound is an open-chain crown ether of the amide type, potentially useful in medical science due to its ability to form stable complexes with trivalent lanthanide ions (Eu, Tb*). [, ]

Relevance: While this compound does not directly resemble 4-(benzyloxy)-3-iodo-5-methoxy-N-methylbenzamide, it shares the N-substituted benzamide core structure. The key differences lie in the substituents on the benzamide ring and the nature of the N-substitution. This compound has a 2-[(diisopropylcarbamoyl)methoxy] and a 4-methyl substituent, whereas the target compound has 4-benzyloxy, 3-iodo, and 5-methoxy substituents. Additionally, this compound has a benzyl group on the nitrogen, whereas the target compound has a methyl group. [, ]

N-{3-iodo-5-[(2-{[4-(4-methylpiperazin-1-yl)phenyl]aminothieno{3,2-d}pyrimidin-4-yl)oxy]phenyl} acrylamide (I-OTB)

Compound Description: This compound is an iodinated derivative of the third-generation EGFR TKI olmutinib (OTB). It exhibits affinity towards the EGFR L858R/T790M mutation with an IC50 of 10.49 ± 5.64 μM. []

Relevance: Although structurally different from 4-(benzyloxy)-3-iodo-5-methoxy-N-methylbenzamide, I-OTB shares the presence of an iodine substituent on a phenyl ring connected to an amide group. The main difference lies in the overall scaffold, with I-OTB incorporating a thieno[3,2-d]pyrimidine and acrylamide moiety instead of the benzamide core found in the target compound. []

4-((5-Nitrofuran-2-yl)methoxy)-3-iodo-5-methoxybenzaldehyde

Compound Description: This compound is a key intermediate used in the synthesis of hydrazide-hydrazone derivatives with anti-inflammatory activity. []

Relevance: This compound is structurally very similar to 4-(benzyloxy)-3-iodo-5-methoxy-N-methylbenzamide, sharing the 3-iodo-5-methoxybenzaldehyde core structure. The primary difference lies in the substituent at the 4-position, which is a (5-nitrofuran-2-yl)methoxy group in this compound and a benzyloxy group in the target compound. Additionally, this compound is an aldehyde, whereas the target compound is a benzamide. []

N-(3-((4-(6-(2,2,2-trifluoroethoxy)pyridin-3-yl)-1H-imidazol-2-yl)methyl)oxetan-3-yl)amide derivatives

Compound Description: This series of compounds was synthesized and evaluated for antibacterial activity. []

Properties

Product Name

4-(benzyloxy)-3-iodo-5-methoxy-N-methylbenzamide

IUPAC Name

3-iodo-5-methoxy-N-methyl-4-phenylmethoxybenzamide

Molecular Formula

C16H16INO3

Molecular Weight

397.21 g/mol

InChI

InChI=1S/C16H16INO3/c1-18-16(19)12-8-13(17)15(14(9-12)20-2)21-10-11-6-4-3-5-7-11/h3-9H,10H2,1-2H3,(H,18,19)

InChI Key

TUAGJNTYOHMBLD-UHFFFAOYSA-N

SMILES

CNC(=O)C1=CC(=C(C(=C1)I)OCC2=CC=CC=C2)OC

Canonical SMILES

CNC(=O)C1=CC(=C(C(=C1)I)OCC2=CC=CC=C2)OC

Product FAQ

Q1: How Can I Obtain a Quote for a Product I'm Interested In?
  • To receive a quotation, send us an inquiry about the desired product.
  • The quote will cover pack size options, pricing, and availability details.
  • If applicable, estimated lead times for custom synthesis or sourcing will be provided.
  • Quotations are valid for 30 days, unless specified otherwise.
Q2: What Are the Payment Terms for Ordering Products?
  • New customers generally require full prepayment.
  • NET 30 payment terms can be arranged for customers with established credit.
  • Contact our customer service to set up a credit account for NET 30 terms.
  • We accept purchase orders (POs) from universities, research institutions, and government agencies.
Q3: Which Payment Methods Are Accepted?
  • Preferred methods include bank transfers (ACH/wire) and credit cards.
  • Request a proforma invoice for bank transfer details.
  • For credit card payments, ask sales representatives for a secure payment link.
  • Checks aren't accepted as prepayment, but they can be used for post-payment on NET 30 orders.
Q4: How Do I Place and Confirm an Order?
  • Orders are confirmed upon receiving official order requests.
  • Provide full prepayment or submit purchase orders for credit account customers.
  • Send purchase orders to sales@EVITACHEM.com.
  • A confirmation email with estimated shipping date follows processing.
Q5: What's the Shipping and Delivery Process Like?
  • Our standard shipping partner is FedEx (Standard Overnight, 2Day, FedEx International Priority), unless otherwise agreed.
  • You can use your FedEx account; specify this on the purchase order or inform customer service.
  • Customers are responsible for customs duties and taxes on international shipments.
Q6: How Can I Get Assistance During the Ordering Process?
  • Reach out to our customer service representatives at sales@EVITACHEM.com.
  • For ongoing order updates or questions, continue using the same email.
  • Remember, we're here to help! Feel free to contact us for any queries or further assistance.

Quick Inquiry

 Note: Kindly utilize formal channels such as professional, corporate, academic emails, etc., for inquiries. The use of personal email for inquiries is not advised.